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N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrazolamine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The methoxybenzyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent.
25C-NBOMe: Another analog with a chlorine substituent.
Uniqueness
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group differentiates it from other pyrazolamine derivatives, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-8-7-12(14-15)13-9-10-5-3-4-6-11(10)16-2;/h3-8H,9H2,1-2H3,(H,13,14);1H |
InChI Key |
GUNRVWKZHWQRFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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